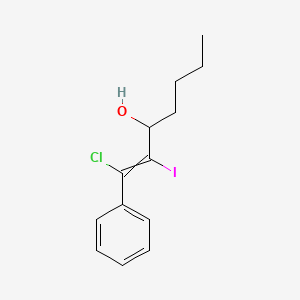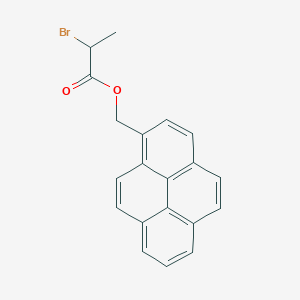
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is an organic compound with the molecular formula C14H28O2S It is characterized by the presence of two butoxy groups and a butylsulfanyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene typically involves the reaction of butyl mercaptan with a suitable butene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the butylsulfanyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted derivatives
Substitution: Various substituted butene derivatives
Scientific Research Applications
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutoxy-2-(methylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(ethylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(propylsulfanyl)but-2-ene
Uniqueness
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and applications.
Properties
CAS No. |
879005-79-5 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,1-dibutoxy-2-butylsulfanylbut-2-ene |
InChI |
InChI=1S/C16H32O2S/c1-5-9-12-17-16(18-13-10-6-2)15(8-4)19-14-11-7-3/h8,16H,5-7,9-14H2,1-4H3 |
InChI Key |
PFYWGYJZNXNRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(=CC)SCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)


![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)


![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)


![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)

![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
